N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxybenzamide
Description
N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxybenzamide: is an organic compound that belongs to the class of benzamides. This compound is characterized by its complex structure, which includes a benzamide core substituted with a 2,3-dimethylphenyl group, a 2-hydroxyquinolin-3-ylmethyl group, and a 4-methoxy group. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-4-methoxy-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3/c1-17-7-6-10-24(18(17)2)28(26(30)19-11-13-22(31-3)14-12-19)16-21-15-20-8-4-5-9-23(20)27-25(21)29/h4-15H,16H2,1-3H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLYRQKCPDHFYEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxybenzamide typically involves a multi-step process:
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Formation of the Benzamide Core: : The initial step involves the preparation of the benzamide core. This can be achieved by reacting 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride, which is then reacted with 2,3-dimethylaniline to yield N-(2,3-dimethylphenyl)-4-methoxybenzamide.
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Quinoline Derivative Synthesis: : Separately, 2-hydroxyquinoline is synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol in the presence of an oxidizing agent such as nitrobenzene.
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Coupling Reaction: : The final step involves the coupling of the quinoline derivative with the benzamide core. This is typically achieved through a nucleophilic substitution reaction, where the quinoline derivative is reacted with a suitable alkylating agent to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxybenzamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the methoxy group to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-methoxybenzoic acid derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxybenzamide: has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxybenzamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline moiety is known for its ability to intercalate with DNA, potentially affecting gene expression and cellular processes.
Comparison with Similar Compounds
N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxybenzamide: can be compared with other benzamide derivatives and quinoline-containing compounds:
Benzamide Derivatives: Compounds such as N-(2,3-dimethylphenyl)-4-methoxybenzamide share a similar core structure but lack the quinoline moiety, which may reduce their biological activity.
Quinoline Compounds: Quinoline derivatives like 2-hydroxyquinoline are structurally similar but do not possess the benzamide functionality, affecting their chemical reactivity and applications.
The unique combination of the benzamide and quinoline moieties in This compound imparts distinct properties that are not observed in simpler analogs, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
